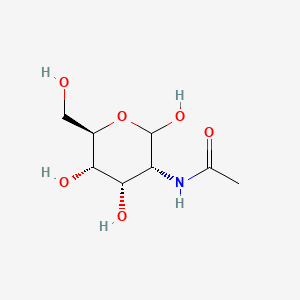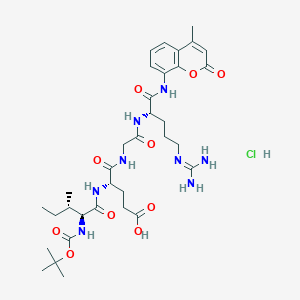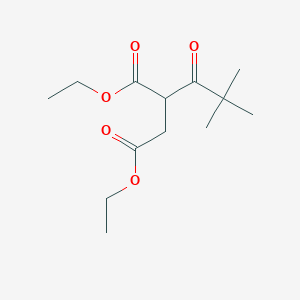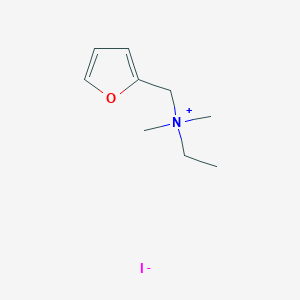
N-Acetyl-D-Allosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-2-deoxy-D-allose is a derivative of D-allose, a rare sugar. It is characterized by the presence of an acetamido group at the second carbon and the absence of a hydroxyl group at the same position. This compound is part of the amino sugar family, which are sugars that contain an amine group in place of a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-D-allose typically involves the conversion of D-ribose through a series of chemical reactions. One common method includes the use of 3,4,5,6-tetraacetoxy-D-ribo-1-nitro-1-hexene, which is treated with methanolic ammonia to yield a mixture of 2-acetamido-1,2-dideoxy-1-nitro-D-allitol and 2-acetamido-1,2-dideoxy-1-nitro-D-altritol. These intermediates are then converted via the Nef reaction to produce 2-acetamido-2-deoxy-D-allose .
Industrial Production Methods
Industrial production methods for 2-acetamido-2-deoxy-D-allose are not well-documented, likely due to its specialized use in research and limited commercial demand. the principles of large-scale carbohydrate synthesis, including the use of protective groups and selective deprotection, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-2-deoxy-D-allose can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the primary alcohol group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, such as 2-amino-2-deoxy-D-allose.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of 2-acetamido-2-deoxy-D-allose, such as 2-amino-2-deoxy-D-allose and other substituted compounds.
Aplicaciones Científicas De Investigación
2-Acetamido-2-deoxy-D-allose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral activity.
Mecanismo De Acción
The mechanism of action of 2-acetamido-2-deoxy-D-allose involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the biosynthesis of gibberellin, a plant hormone, thereby affecting plant growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: Similar in structure but differs in the configuration of the hydroxyl groups.
2-Amino-2-deoxy-D-allose: Lacks the acetamido group, making it more reactive in certain chemical reactions.
2-Acetamido-2-deoxy-D-altrose: Another epimer of 2-acetamido-2-deoxy-D-allose, differing in the configuration at one or more chiral centers.
Uniqueness
2-Acetamido-2-deoxy-D-allose is unique due to its specific configuration and the presence of the acetamido group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized research applications where these properties are required.
Propiedades
Fórmula molecular |
C8H15NO6 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
N-[(3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7+,8?/m1/s1 |
Clave InChI |
OVRNDRQMDRJTHS-IYWGXSQHSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@@H]([C@@H]([C@H](OC1O)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)
![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)
![sodium;4-[[9-[(4aR,6R,7R,7aR)-7-(3-carboxypropanoyloxy)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]amino]-4-oxobutanoic acid](/img/structure/B13818134.png)


![2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate](/img/structure/B13818144.png)






![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethoxyphenyl)-](/img/structure/B13818189.png)
![Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate](/img/structure/B13818192.png)
